molecular formula C22H19NO6 B3341798 (R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide CAS No. 104319-02-0

(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide

Cat. No.: B3341798
CAS No.: 104319-02-0
M. Wt: 393.4 g/mol
InChI Key: KWEIFRNSMBGXSZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a key chiral synthetic intermediate in the research and development of active pharmaceutical ingredients (APIs) and complex organic compounds . This compound is structurally characterized by a substituted tetracene core, a framework of significant interest in medicinal chemistry. Its primary research application is in the synthesis of advanced pharmaceutical intermediates, particularly for novel anthracycline-based therapeutics and other compounds targeted by affinity-tethered drug delivery systems . The (R)-enantiomer provides a stereospecific building block, which is critical for investigating structure-activity relationships and for the production of single-enantiomer drug substances to ensure high pharmacological specificity and potency . Suppliers typically offer this reagent with a high purity level (≥99%), ensuring consistency and reliability in sensitive synthetic workflows . It is essential for scientists working in drug discovery and process chemistry, facilitating the development of next-generation treatments. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-10(24)22(23-11(2)25)8-7-14-15(9-22)21(29)17-16(20(14)28)18(26)12-5-3-4-6-13(12)19(17)27/h3-6,28-29H,7-9H2,1-2H3,(H,23,25)/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIFRNSMBGXSZ-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide typically involves multiple steps, including the formation of the tetracycline core structure followed by specific functional group modifications. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracycline core through cyclization of precursor molecules.

    Functional Group Modifications: Introduction of acetyl and hydroxyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential pharmaceutical applications.

Biology

    Antibacterial Studies: Investigated for its antibacterial properties against a wide range of bacterial strains.

Medicine

    Antibiotic Development: Explored as a potential antibiotic for treating bacterial infections.

Industry

    Pharmaceutical Manufacturing: Used in the production of antibiotic formulations.

Mechanism of Action

The mechanism of action of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous acetamide derivatives, drawing from diverse sources (synthetic pharmaceuticals, natural products, and agrochemicals).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Stereochemistry Potential Applications Evidence Source
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-hexahydrotetracen-2-yl)acetamide Hexahydrotetracene Hydroxyl, ketone, acetamide R-configuration Hypothetical pharmaceutical N/A
N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-...-acetamide (5j) Thiazolidinone, aromatic Nitro, hydroxyl, amide, acetamide Not specified Synthetic drug candidate
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) Hexane backbone Acetamide, hydroxyl, phenyl S,S,S-configuration Peptide-mimetic pharmaceuticals
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide Chlorine, methoxymethyl, acetamide Not applicable Herbicide (agrochemical)

Key Findings

Core Structure Diversity: The target compound’s hexahydrotetracene core distinguishes it from linear backbones (e.g., hexane in compound g ) or heterocyclic systems (e.g., thiazolidinone in compound 5j ).

Functional Group Variations: Hydroxyl and Ketone Groups: Present in both the target compound and compound 5j , these groups enhance solubility and enable hydrogen bonding. However, the nitro group in 5j introduces electron-withdrawing effects absent in the target, which may alter reactivity. Acetamide Substituents: While the target and compound g share acetamide groups, the latter’s phenoxy and phenyl substituents suggest divergent bioactivity (e.g., antimicrobial vs. hypothetic anticancer applications).

Stereochemical Specificity :

  • The (R)-configuration of the target contrasts with the (S,S,S)-configuration in compound g . Stereochemistry critically impacts molecular recognition; for example, compound g ’s S-configuration aligns with peptide-derived drug design, whereas the target’s R-configuration may optimize interactions with chiral enzyme pockets.

Agrochemical vs. Pharmaceutical Focus :

  • Chloroacetamides like Alachlor prioritize functional simplicity (chlorine, methoxymethyl) for herbicidal activity, whereas the target’s hydroxyl and ketone groups suggest a therapeutic orientation.

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ^1H-NMR Highlights (δ, ppm) ^13C-NMR Highlights (δ, ppm) Evidence Source
Target Compound N/A N/A N/A N/A
Compound 5j 1,689 (C=O), 1,618 (amide) 12.02 (s, 2H, OH), 8.71 (s, NH) N/A
Zygocaperoside N/A 1.21 (d, CH3), 3.45 (m, glycosidic H) 102.1 (anomeric C)

Note: Spectroscopic data for the target compound are unavailable in the provided evidence. Compound 5j’s IR and NMR profiles highlight its amide and hydroxyl functionalities, which are structurally analogous to the target’s acetamide and hydroxyl groups .

Methodological Considerations

The lumping strategy —grouping compounds with similar functional groups or scaffolds—could theoretically classify the target with other hydroxylated acetamides (e.g., compound 5j ) for property prediction. However, its unique tetracyclic core necessitates separate evaluation to avoid oversimplification.

Biological Activity

(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a complex organic compound classified as a tetracycline antibiotic. This compound exhibits significant biological activity primarily through its antibacterial properties and is under investigation for various medical applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetracene backbone with multiple functional groups that contribute to its biological activity. Here are some key properties:

PropertyValue
IUPAC NameN-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide
Molecular FormulaC22H19NO6
Molecular Weight393.4 g/mol
CAS Number104319-02-0

The primary mechanism of action involves inhibition of bacterial protein synthesis . The compound binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts protein synthesis and ultimately leads to bacterial cell death.

Antibacterial Properties

This compound has been studied against various bacterial strains. Research indicates that it exhibits broad-spectrum antibacterial activity comparable to other tetracycline derivatives such as doxycycline and minocycline.

Case Study: Efficacy Against Bacterial Strains
A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured against several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

These results indicate that this compound has potent antibacterial properties that may be useful in treating infections caused by resistant strains.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose toxicity studies in animal models:

  • Cardiovascular System : No significant adverse effects were observed.
  • Central Nervous System : No neurotoxic effects were noted.
  • Respiratory System : The compound showed no detrimental effects following chronic exposure.

These findings suggest a favorable safety profile for potential therapeutic use .

Pharmaceutical Development

Due to its unique structure and biological activity, this compound is being explored for development into new antibiotic formulations. Its ability to overcome resistance mechanisms in bacteria makes it a candidate for further research.

Comparison with Other Antibiotics

The compound's efficacy and mechanism of action can be compared with other well-known antibiotics. Below is a comparative summary:

AntibioticMechanism of ActionSpectrum of Activity
TetracyclineInhibits protein synthesisBroad-spectrum
DoxycyclineInhibits protein synthesisBroad-spectrum
MinocyclineInhibits protein synthesisBroad-spectrum
(R)-N-(...)Inhibits protein synthesisBroad-spectrum with unique efficacy

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide, and how is purity ensured during synthesis?

  • Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., chloroacetyl chloride with amines) in the presence of triethylamine, followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, TLC with pet-ether as a mobile phase ensures intermediate purity .

Q. How is the stereochemical configuration (R) of the compound confirmed?

  • Methodological Answer : Enantioselective synthesis protocols, such as chiral auxiliary-assisted reactions or asymmetric catalysis, are employed. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) and X-ray crystallography are used to confirm stereochemistry. For example, specific coupling constants in NMR or crystal lattice data validate the (R)-configuration .

Q. What safety precautions are required when handling this compound in the lab?

  • Methodological Answer : Due to acute toxicity and skin corrosion risks (GHS Hazard Statements H301, H314), use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and immediate medical consultation. Storage requires inert conditions (argon/nitrogen) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct systematic stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity) across pH 1–13. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and correlate with kinetic models (e.g., Arrhenius plots). Discrepancies often arise from residual solvents or trace metal catalysts; thus, inductively coupled plasma mass spectrometry (ICP-MS) is recommended for impurity profiling .

Q. What advanced strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Co-solvency (e.g., PEG-400/water mixtures) or solid dispersion techniques (e.g., spray-drying with polyvinylpyrrolidone) enhance solubility. Solubility parameters are quantified using dynamic light scattering (DLS) and phase solubility diagrams. For in vivo compatibility, validate formulations via murine models with plasma concentration-time curves .

Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., serum albumin). For nucleic acid interactions, electrophoretic mobility shift assays (EMSA) or fluorescence quenching studies are employed. Molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights .

Q. What methodologies address low yields in enantioselective synthesis?

  • Methodological Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) and reaction conditions (temperature, solvent polarity). For example, using formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclization improves enantiomeric excess (ee). Yield and ee are quantified via chiral HPLC with UV detection .

Data Analysis and Experimental Design

Q. How to design a robust assay for assessing the compound’s redox behavior in aqueous media?

  • Methodological Answer : Cyclic voltammetry (CV) in phosphate-buffered saline (pH 7.4) at scan rates of 10–100 mV/s identifies oxidation/reduction potentials. Complement with electron paramagnetic resonance (EPR) to detect radical intermediates. Control experiments under nitrogen purge eliminate oxygen interference .

Q. What statistical approaches resolve variability in bioactivity data across cell lines?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to distinguish cell line-specific responses. Normalize data using Z-scores and validate via ANOVA with post-hoc Tukey tests. Reproducibility is ensured by triplicate experiments with independent cell passages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.